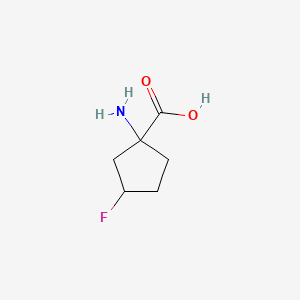
1-Amino-3-fluorocyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-fluorocyclopentane-1-carboxylic acid is a synthetic compound with a unique structure that includes an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-fluorocyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available cyclopentane derivativesThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the cyclopentane ring.
Reduction: Typically targets the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Amino-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Amino-3-fluorocyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in PET imaging, the compound acts as a radiotracer, binding to certain proteins or receptors in the body. The fluorine atom plays a crucial role in the compound’s stability and imaging properties .
Comparison with Similar Compounds
1-Amino-3-fluorocyclobutane-1-carboxylic acid: Another fluorinated amino acid used in imaging.
1-Amino-3-chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-3-hydroxycyclopentane-1-carboxylic acid: Contains a hydroxyl group instead of fluorine.
Uniqueness: 1-Amino-3-fluorocyclopentane-1-carboxylic acid is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in imaging applications where fluorine’s properties enhance the compound’s effectiveness .
Properties
Molecular Formula |
C6H10FNO2 |
|---|---|
Molecular Weight |
147.15 g/mol |
IUPAC Name |
1-amino-3-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-6(8,3-4)5(9)10/h4H,1-3,8H2,(H,9,10) |
InChI Key |
WIZMOLXGYZDTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


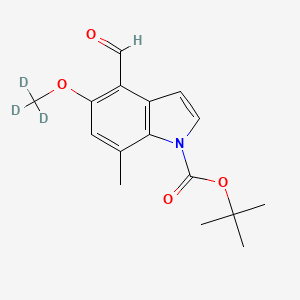
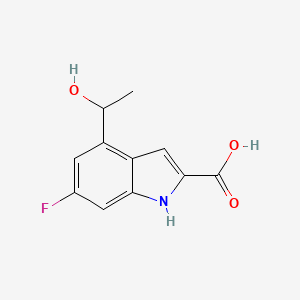






![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)

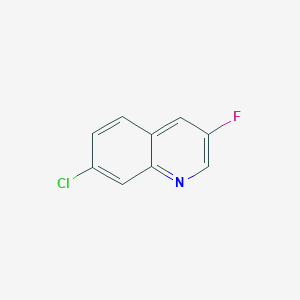
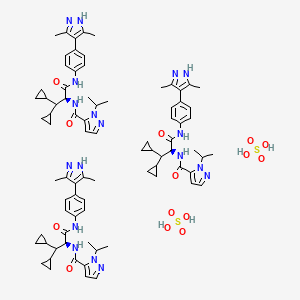
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)
